molecular formula C7H13Cl2N3O B1384536 2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride CAS No. 1390654-29-1

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride

Cat. No. B1384536
CAS RN: 1390654-29-1
M. Wt: 226.1 g/mol
InChI Key: CBBAOLMVDMJTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride” does not appear to be a well-known or widely studied chemical. The closest related compound found is "2,2’-Oxybis(ethylamine) dihydrochloride" . This compound is a solid and is hygroscopic . It is used as a laboratory chemical .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been part of studies focusing on the synthesis of various pyrimidine derivatives, where some derivatives demonstrated antimicrobial activity against Gram-positive, Gram-negative bacteria, and fungi, indicating potential applications in antimicrobial drug development (J.V.Guna & D.M.Purohit, 2012).

Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase

Researchers have designed and synthesized analogues of the compound as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating its potential application in cancer therapy due to the vital role of these enzymes in DNA synthesis and cell proliferation. These compounds have shown inhibitory effects on human TS and DHFR, and some have demonstrated potent antitumor activities (A. Gangjee et al., 2009).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure of pyrimidine derivatives. Understanding the crystal structure and molecular interactions of these compounds can be crucial for the design of new drugs and materials. For instance, researchers have detailed the isostructural nature of certain pyrimidine derivatives, providing insights into their electronic structures and molecular interactions (Jorge Trilleras et al., 2009).

properties

IUPAC Name

2-(2-aminoethyl)-4-methyl-1H-pyrimidin-6-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-4-7(11)10-6(9-5)2-3-8;;/h4H,2-3,8H2,1H3,(H,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBAOLMVDMJTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride
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2-(2-Aminoethyl)-6-methyl-4-pyrimidinol dihydrochloride

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